Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxy atorvastatin calcium salt

Pharmacogenetics Pharmacokinetics Statin Metabolism

2-Hydroxy atorvastatin calcium salt is the ortho-hydroxylated active metabolite of atorvastatin, retaining full HMG-CoA reductase inhibitory activity (IC50=8 nM). Essential for LC-MS/MS bioanalysis, pharmacogenetic studies, and impurity profiling. Generic substitution with other metabolites fails due to distinct chromatographic and activity profiles. Certified reference standard, ISO 17034 traceable.

Molecular Formula C66H68CaF2N4O12
Molecular Weight 1187.3 g/mol
Cat. No. B601605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy atorvastatin calcium salt
Synonyms2-hydroxy Atorvastatin Calcium salt;  Sodium (3R,5R)-7-(2-(4-fluorophenyl)-4-((2-hydroxyphenyl)carbamoyl)-5-isopropyl-3-phenyl-1Hp-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Molecular FormulaC66H68CaF2N4O12
Molecular Weight1187.3 g/mol
Structural Identifiers
InChIInChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2
InChIKeyNOCWNJZXNVSDOU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy Atorvastatin Calcium Salt: Active Metabolite Reference Standard for PK Studies and Analytical Method Validation


2-Hydroxy atorvastatin calcium salt (CAS 265989-46-6; also known as ortho-hydroxy atorvastatin) is the calcium salt form of the ortho-hydroxylated active metabolite of atorvastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor used clinically for managing dyslipidemia [1]. This metabolite is generated via cytochrome P450 (CYP)-mediated hydroxylation, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C8 [2]. 2-Hydroxy atorvastatin retains potent HMG-CoA reductase inhibitory activity (IC50 = 8 nM) comparable to the parent drug [3]. The compound is available as a research-grade analytical reference standard and impurity marker for bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic/pharmacogenetic studies of atorvastatin disposition [4].

Why 2-Hydroxy Atorvastatin Calcium Salt Cannot Be Substituted with Unspecified Atorvastatin Impurities or Inactive Metabolites


In analytical and clinical pharmacology applications, generic substitution of 2-hydroxy atorvastatin calcium salt with other atorvastatin-related impurities (e.g., atorvastatin lactone, desfluoro atorvastatin, or unspecified hydroxy metabolites) fails because only the ortho-hydroxylated (2-hydroxy) metabolite retains full inhibitory activity against HMG-CoA reductase and represents a major component of circulating active drug species [1]. Approximately 70% of the circulating HMG-CoA reductase inhibitory activity following atorvastatin administration is attributed to active metabolites, with 2-hydroxy atorvastatin and 4-hydroxy atorvastatin comprising the predominant pharmacologically active species [2]. The lactone forms of these metabolites exhibit markedly different CYP binding affinities and metabolic clearance rates than their acid counterparts, with atorvastatin lactone demonstrating an 83-fold higher intrinsic clearance for para-hydroxylation and 20-fold higher clearance for ortho-hydroxylation compared to the acid form [3]. Furthermore, validated LC-MS/MS methods require discrete, certified reference standards for each analyte — atorvastatin, 2-hydroxy atorvastatin, and 4-hydroxy atorvastatin — because these species have distinct retention times, ionization efficiencies, and calibration ranges that prevent interchangeable use [4]. Procurement of the incorrect metabolite or salt form introduces systematic bias in quantification and invalidates method validation parameters.

Quantitative Comparative Evidence: 2-Hydroxy Atorvastatin Calcium Salt vs. Closest Analogs in Key Performance Dimensions


Comparative Pharmacokinetic Exposure: 2-Hydroxy Atorvastatin Co-Varies with Parent Drug AUC Under Genetic Polymorphism Influence

In a clinical pharmacogenetic study of 46 healthy individuals administered a single 80 mg oral dose of atorvastatin, the Cmax and AUC of 2-hydroxy atorvastatin showed similar fold-changes to those of the parent drug atorvastatin in CYP3A5*3/*3 carriers compared to CYP3A5*1/*1 carriers. Specifically, atorvastatin Cmax and AUC were 2.6-fold and 2.8-fold higher, respectively, in CYP3A5*3/*3 carriers, and similar results were observed for 2-OH atorvastatin pharmacokinetics [1]. The AUC ratio of atorvastatin to 2-OH atorvastatin was not affected by SLCO1B1 c.388A>G or c.521T>C polymorphisms, whereas CYP3A5*3 reduced the AUC ratio, indicating differential regulation of metabolite-to-parent exposure [2].

Pharmacogenetics Pharmacokinetics Statin Metabolism

Comparative Analytical Validation: Calibration Range Differentiates 2-Hydroxy Atorvastatin from 4-Hydroxy Metabolite

In a validated UPLC-MS/MS method for simultaneous quantification of atorvastatin and its active metabolites in human plasma, distinct calibration curve ranges were established: 0.500–250 ng/mL for atorvastatin (ATR) and 2-hydroxy atorvastatin (2-ATR), versus 0.200–20 ng/mL for 4-hydroxy atorvastatin (4-ATR) [1]. This 12.5-fold difference in the upper limit of quantification (ULOQ) between 2-ATR (250 ng/mL) and 4-ATR (20 ng/mL) reflects their differential plasma concentrations and analytical sensitivity requirements. Extraction recoveries were >80% for all analytes and deuterated internal standards (2-ATR-D5), with all peaks eluting within 5.2 minutes .

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

Comparative CYP3A4 Substrate Affinity: Atorvastatin Lactone Shows 83-Fold Higher Clearance to Para-Hydroxy Metabolite vs. Acid Form

In human liver microsome studies, atorvastatin lactone demonstrated significantly higher CYP3A4-mediated metabolic clearance compared to atorvastatin acid. CYP-dependent metabolism of atorvastatin lactone to its para-hydroxy metabolite was 83-fold higher (CLint: lactone 2949 ± 3511 vs. acid 35.5 ± 48.1 μL·min⁻¹·mg⁻¹) and to its ortho-hydroxy metabolite was 20-fold higher (CLint: lactone 923 ± 965 vs. acid 45.8 ± 59.1 μL·min⁻¹·mg⁻¹) [1]. Atorvastatin lactone also inhibited metabolism of atorvastatin acid with a Ki of 0.9 μM, while the reverse inhibition Ki was 90 μM [2].

Drug Metabolism CYP450 In Vitro Metabolism

Comparative Transport Inhibition: 2-Hydroxy Atorvastatin Shows 6-Fold Higher Apparent IC50 for MRP2 vs. Parent Atorvastatin

In an in vitro transporter study evaluating the effect of metformin on biliary excretion, metformin significantly inhibited the transport of both atorvastatin and 2-hydroxyatorvastatin via multidrug resistance-associated protein 2 (MRP2). The apparent IC50 for inhibition of 2-hydroxyatorvastatin transport was 2 μM, whereas the apparent IC50 for atorvastatin transport inhibition was 12 μM [1]. This 6-fold difference in inhibitory sensitivity indicates that the 2-hydroxy metabolite interacts distinctly with hepatic efflux transporters compared to the parent compound.

Drug Transporters MRP2 Drug-Drug Interactions

Comparative Structural Identification: Ortho-Hydroxy (2-OH) vs. Para-Hydroxy (4-OH) Atorvastatin Require Distinct Reference Standards

2-Hydroxy atorvastatin (ortho-hydroxy atorvastatin) is a hydroxylated structural analogue of atorvastatin that arises both as an active in vivo metabolite via CYP3A4/3A5-mediated oxidation and as a potential synthetic impurity or oxidative degradation product during drug substance manufacture [1]. It is chemically and analytically distinct from its positional isomer, 4-hydroxy atorvastatin (para-hydroxy atorvastatin). The two isomers require separate certified reference standards for impurity profiling and stability studies, as they exhibit different chromatographic retention behavior and are quantified using distinct calibration ranges in validated methods [2]. Regulatory pharmacopoeial standards and ICH Q3A/Q3B guidelines mandate the use of specific, structurally confirmed impurity reference materials for method validation and batch release testing [3].

Impurity Profiling Reference Standards Quality Control

Procurement-Driven Application Scenarios for 2-Hydroxy Atorvastatin Calcium Salt Reference Standard


Clinical Pharmacogenetic Studies Requiring Simultaneous Quantification of Atorvastatin and Active Metabolites

Investigators conducting pharmacogenetic studies of atorvastatin disposition (e.g., evaluating CYP3A5*3, SLCO1B1 c.521T>C, or other polymorphic variants) require certified 2-hydroxy atorvastatin calcium salt reference standard to quantify metabolite exposure alongside parent drug. As demonstrated by Park et al. (2022), 2-OH atorvastatin AUC and Cmax show parallel 2.6- to 2.8-fold increases in CYP3A5*3/*3 carriers versus *1/*1 carriers [1]. Without the specific 2-hydroxy metabolite standard, studies cannot accurately assess genotype-metabolite exposure relationships, potentially misattributing variability solely to parent drug pharmacokinetics. [1]

Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Clinical pharmacology laboratories developing LC-MS/MS methods for atorvastatin therapeutic drug monitoring require 2-hydroxy atorvastatin calcium salt as one of three essential analytes (along with atorvastatin and 4-hydroxy atorvastatin). Validated UPLC-MS/MS methods establish distinct calibration ranges for 2-ATR (0.500–250 ng/mL) versus 4-ATR (0.200–20 ng/mL), reflecting their differential plasma concentrations [2]. The validated method achieves >80% extraction recovery and 5.2-minute total run time, enabling high-throughput clinical sample analysis [2]. Procurement of deuterated internal standard (2-ATR-D5) is also recommended to control for matrix effects and ionization variability. [2]

Pharmaceutical Impurity Profiling and ANDA/NDA Regulatory Submission

Pharmaceutical manufacturers developing atorvastatin calcium generic formulations (ANDA) or innovator drug products (NDA) must characterize and control specified impurities, including 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin), which arises as both a synthetic process impurity and an oxidative degradation product [3]. Regulatory submissions require validated analytical methods using certified reference standards that are traceable to ISO 17034 or equivalent quality systems [4]. The 2-hydroxy positional isomer must be chromatographically resolved from the 4-hydroxy isomer to meet ICH Q3A/Q3B impurity thresholds. Substitution with unspecified impurity mixtures or incorrect salt forms will result in method validation failure and potential regulatory deficiency letters. [3][4]

In Vitro Drug Transporter Interaction Studies (DDI Risk Assessment)

Researchers evaluating drug-drug interaction liability of atorvastatin via hepatic efflux transporters (e.g., MRP2, BCRP, OATP1B1) require 2-hydroxy atorvastatin reference standard to assess metabolite-specific transport kinetics. In vitro data demonstrate that 2-hydroxy atorvastatin exhibits 6-fold greater sensitivity to MRP2 inhibition by metformin (apparent IC50 = 2 μM) compared to parent atorvastatin (IC50 = 12 μM) [5]. Excluding the 2-hydroxy metabolite from DDI studies may underestimate the total interaction potential, particularly for co-administered drugs that differentially affect parent versus metabolite transport. The compound enables accurate in vitro-in vivo extrapolation (IVIVE) of metabolite contributions to hepatic exposure. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy atorvastatin calcium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.